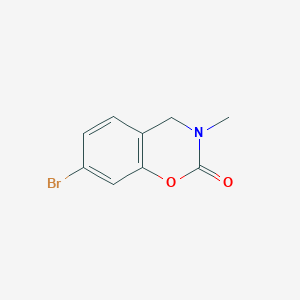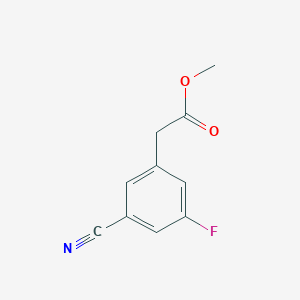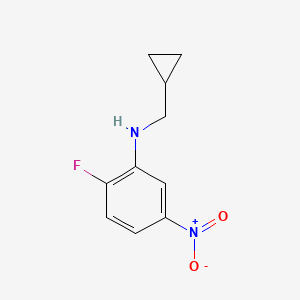
N-(cyclopropylmethyl)-2-fluoro-5-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-2-fluoro-5-nitroaniline: is an organic compound that features a cyclopropylmethyl group attached to the nitrogen atom of a 2-fluoro-5-nitroaniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-2-fluoro-5-nitroaniline typically involves the following steps:
N-Alkylation: The starting material, 2-fluoro-5-nitroaniline, undergoes N-alkylation with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety, often employing continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(cyclopropylmethyl)-2-fluoro-5-nitroaniline can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluoro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, sodium hydride, DMF.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Major Products:
Reduction: N-(cyclopropylmethyl)-2-fluoro-5-aminoaniline.
Substitution: Various N-(cyclopropylmethyl)-2-substituted-5-nitroanilines.
Oxidation: Oxidized derivatives of the cyclopropylmethyl group.
Scientific Research Applications
Chemistry: N-(cyclopropylmethyl)-2-fluoro-5-nitroaniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used to study the effects of fluorinated and nitro-substituted anilines on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features may impart specific biological activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-2-fluoro-5-nitroaniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the nitro group can influence its redox properties, while the fluoro group can affect its binding affinity and selectivity.
Comparison with Similar Compounds
- N-(cyclopropylmethyl)-2-fluoro-4-nitroaniline
- N-(cyclopropylmethyl)-2-chloro-5-nitroaniline
- N-(cyclopropylmethyl)-2-fluoro-5-methoxyaniline
Uniqueness: N-(cyclopropylmethyl)-2-fluoro-5-nitroaniline is unique due to the combination of its cyclopropylmethyl, fluoro, and nitro groups. This combination imparts distinct chemical and physical properties, such as increased stability, reactivity, and potential biological activity. The presence of the fluoro group can enhance the compound’s lipophilicity and metabolic stability, while the nitro group can participate in redox reactions, making it a versatile intermediate for various applications.
Properties
Molecular Formula |
C10H11FN2O2 |
|---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2-fluoro-5-nitroaniline |
InChI |
InChI=1S/C10H11FN2O2/c11-9-4-3-8(13(14)15)5-10(9)12-6-7-1-2-7/h3-5,7,12H,1-2,6H2 |
InChI Key |
GGYDYQYEAXPBDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=C(C=CC(=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




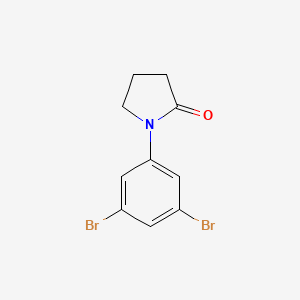
![9-[2-(Diethylphosphonomethoxy)propyl] Adenine](/img/structure/B12086060.png)
![9aH-imidazo[1,2-a]quinoxalin-4-one](/img/structure/B12086061.png)
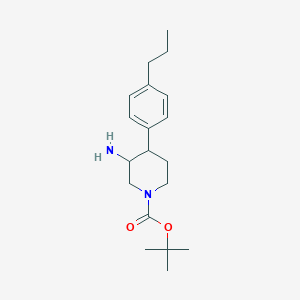
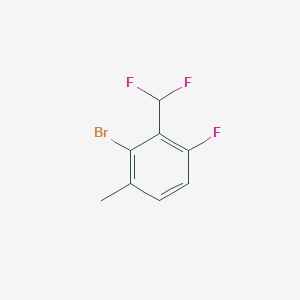
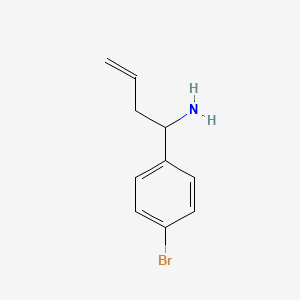

![Acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester](/img/structure/B12086091.png)


